molecular formula C6H6N4O2S B1610076 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid CAS No. 1027082-25-2

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid

Cat. No.: B1610076
CAS No.: 1027082-25-2
M. Wt: 198.21 g/mol
InChI Key: ZNUSUCCCYHZXJD-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid typically involves multi-step processes. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently transformed into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid stands out due to its sulfinic acid group, which can participate in unique chemical reactions and potentially enhance its biological activity compared to other pyrrolo[2,3-d]pyrimidine derivatives.

Properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-4-3-1-2-8-5(3)10-6(9-4)13(11)12/h1-2H,(H,11,12)(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUSUCCCYHZXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462976
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027082-25-2
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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